4'-Methylbiphenyl-2-carbonyl chloride
Overview
Description
4’-Methylbiphenyl-2-carbonyl chloride is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a carbonyl chloride group attached to a biphenyl structure with a methyl group at the 4’ position. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-2-carbonyl chloride typically involves the reaction of 4’-methylbiphenyl-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4’-Methylbiphenyl-2-carboxylic acid+SOCl2→4’-Methylbiphenyl-2-carbonyl chloride+SO2+HCl
This method is widely used due to its efficiency and high yield .
Industrial Production Methods
In industrial settings, the production of 4’-Methylbiphenyl-2-carbonyl chloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher throughput and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4’-methylbiphenyl-2-carboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts for hydrolysis
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Thioesters: Formed from reactions with thiols
4’-Methylbiphenyl-2-carboxylic acid: Formed from hydrolysis
Scientific Research Applications
4’-Methylbiphenyl-2-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methylbiphenyl-2-carboxylic acid
- 4’-Methylbiphenyl-2-cyanide
- 4’-Methylbiphenyl-2-aldehyde
Uniqueness
4’-Methylbiphenyl-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and therefore have different chemical properties and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYDJVNQLOTFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560149 | |
Record name | 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-35-9 | |
Record name | 4′-Methyl[1,1′-biphenyl]-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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